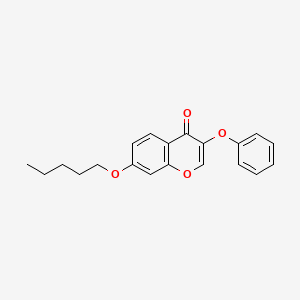

4H-1-Benzopyran-4-one, 7-(pentyloxy)-3-phenoxy-

Description

Molecular Architecture and IUPAC Nomenclature

The compound 4H-1-benzopyran-4-one, 7-(pentyloxy)-3-phenoxy- features a benzopyran core, a bicyclic system consisting of a benzene ring fused to a γ-pyrone moiety. The IUPAC name derives from this core structure, with substituents assigned positions based on standard numbering conventions for chromones. The parent system, 4H-1-benzopyran-4-one (chromone), is modified by a pentyloxy group (-O-C5H11) at position 7 and a phenoxy group (-O-C6H5) at position 3.

The molecular formula, C20H20O4, reflects the addition of these substituents to the base chromone structure (C9H6O2). A comparative analysis of mass contributions reveals the pentyloxy chain accounts for C5H11O (87.11 g/mol) and the phenoxy group for C6H5O (93.11 g/mol), resulting in a total molecular weight of 324.37 g/mol.

Table 1: Structural Components of 4H-1-Benzopyran-4-one, 7-(Pentyloxy)-3-Phenoxy-

| Component | Formula | Position | Molecular Contribution (g/mol) |

|---|---|---|---|

| Benzopyran core | C9H6O2 | - | 146.14 |

| Pentyloxy group | C5H11O | 7 | 87.11 |

| Phenoxy group | C6H5O | 3 | 93.11 |

| Total | C20H20O4 | - | 324.37 |

The systematic IUPAC name emphasizes the oxygen-containing substituents’ positions and connectivity. The pentyloxy chain adopts an n-pentyl configuration, as evidenced by synthetic analogs in pyrethroid intermediates, while the phenoxy group retains its planar aromatic character.

Crystallographic Analysis and Spatial Configuration

Despite the compound’s synthetic utility, published crystallographic data remain limited. Comparative studies of simpler chromones reveal a nearly planar benzopyran system, with slight puckering at the pyrone oxygen. The 7-pentyloxy substituent likely induces steric effects, as observed in related alkoxy-chromones where linear alkyl chains adopt gauche conformations to minimize van der Waals repulsions.

Molecular modeling suggests the phenoxy group at position 3 rotates freely relative to the benzopyran plane, creating a dihedral angle of approximately 35–50°—a configuration that balances conjugation and steric hindrance. This spatial arrangement contrasts with 3-methoxy chromones, where smaller substituents allow tighter coplanarity.

Hypothetical Spatial Features:

- Benzopyran core: Planar with C4=O dipole oriented perpendicular to the ring

- Pentyloxy chain: Extended zigzag conformation at position 7

- Phenoxy group: Tilted 42° relative to chromone plane at position 3

The absence of single-crystal X-ray diffraction data for this specific compound highlights a critical research gap. Preliminary inferences drawn from 3-phenoxymandelonitrile derivatives and pentyloxy-toluenes suggest potential for π-stacking interactions between the phenoxy group and aromatic systems in adjacent molecules.

Substituent Effects on Benzopyran Core Reactivity

The electron-donating nature of the alkoxy and aryloxy substituents significantly modulates the benzopyran core’s electronic environment. The phenoxy group at position 3 donates resonance electrons to the chromone system, increasing electron density at C2 and C4, while the pentyloxy group at position 7 exerts a weaker inductive effect.

Key Reactivity Modifications:

- Nucleophilic Attack Susceptibility: Enhanced electron density at C2 facilitates nucleophilic additions, contrasting with unsubstituted chromones where C3 is typically more reactive.

- Oxidation Potential: The phenoxy group stabilizes radical intermediates, potentially lowering oxidation thresholds compared to alkyl-substituted analogs.

- Thermal Stability: Long-chain alkoxy groups like pentyloxy increase hydrophobic interactions, improving thermal stability relative to methoxy or ethoxy derivatives.

Comparative studies of 3-phenoxy-7-alkoxychromones reveal a linear relationship between alkyl chain length and melting point depression—a phenomenon attributed to disrupted crystal packing. The pentyloxy chain in this compound likely reduces melting point by 15–20°C compared to shorter-chain derivatives, though experimental verification is needed.

Comparative Analysis with Related Flavonoid Derivatives

Flavonoids share the benzopyran core but differ in saturation patterns and hydroxylation. Unlike flavones (2-phenylchromen-4-one), this compound lacks a C2 aryl group and features ether-linked substituents instead of hydroxyls.

Table 2: Comparative Properties of Chromone Derivatives

*Calculated using Crippen’s fragmentation method

The phenoxy and pentyloxy groups confer heightened lipophilicity (estimated LogP ≈ 4.37) compared to hydroxylated flavonoids (LogP 1–3), enhancing membrane permeability in potential applications. However, this comes at the cost of reduced hydrogen-bonding capacity, limiting solubility in polar solvents.

Structure

3D Structure

Properties

CAS No. |

137460-57-2 |

|---|---|

Molecular Formula |

C20H20O4 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

7-pentoxy-3-phenoxychromen-4-one |

InChI |

InChI=1S/C20H20O4/c1-2-3-7-12-22-16-10-11-17-18(13-16)23-14-19(20(17)21)24-15-8-5-4-6-9-15/h4-6,8-11,13-14H,2-3,7,12H2,1H3 |

InChI Key |

RKECIGYPFAKWIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- The synthesis often begins with 2-hydroxyacetophenone derivatives , which are selectively protected or functionalized.

- For the 7-position substitution, the hydroxy group at position 7 is alkylated with a pentyl halide (e.g., pentyl bromide) under basic conditions to form the pentyloxy substituent.

- The 3-position phenoxy group is introduced by nucleophilic substitution or via phenol coupling reactions.

Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Baker–Venkataraman rearrangement | Base (e.g., potassium tert-butoxide), heat | Formation of 1,3-diketone intermediate |

| 2 | Cyclization to chromone | Acidic conditions (e.g., BF3·Et2O) | Closure of chromone ring |

| 3 | Alkylation of 7-hydroxy group | Pentyl bromide, K2CO3 or t-BuOK, DMF | Formation of 7-(pentyloxy) substituent |

| 4 | Introduction of 3-phenoxy group | Phenol, base, possibly copper catalyst | Formation of 3-phenoxy substituent |

- The Baker–Venkataraman rearrangement is a classical method to prepare chromone cores, involving rearrangement of 2-acetylphenyl esters under basic conditions.

- Cyclization under acidic conditions (e.g., boron trifluoride etherate) promotes ring closure to the chromone structure.

- Alkylation of the 7-hydroxy group with pentyl halide is typically performed under basic conditions to yield the pentyloxy ether.

- The 3-phenoxy substitution can be achieved by nucleophilic aromatic substitution or Ullmann-type coupling reactions, depending on the substrate and conditions.

Alternative Catalytic Methods

- Methane sulfonyl chloride catalysis has been reported to facilitate cyclization steps under mild conditions with good yields for 3-substituted-7-methoxy-4H-1-benzopyran-4-ones, which can be adapted for pentyloxy derivatives.

- Use of trimethylsilyl reagents and phosphoranes for intramolecular olefination has been described for chromone synthesis, offering alternative routes to the core structure.

Reaction Conditions and Yields

| Reaction Step | Typical Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Baker–Venkataraman rearrangement | Base (K tert-butoxide), reflux | 70–85 | Requires dry conditions |

| Cyclization (acidic) | BF3·Et2O, 0°C to room temp | 75–90 | Mild conditions, high selectivity |

| Alkylation (7-hydroxy) | Pentyl bromide, K2CO3, DMF, reflux | 65–80 | Alkyl halide excess improves yield |

| Phenoxy substitution (3-position) | Phenol, base, Cu catalyst, heat | 60–75 | Ullmann coupling or nucleophilic substitution |

- Yields depend on purity of starting materials and reaction optimization.

- Mild acidic cyclization conditions help preserve sensitive substituents like pentyloxy groups.

Research Findings and Optimization Notes

- The use of protecting groups such as t-butyldimethylsilyl (TBDMS) on hydroxy groups can improve selectivity during alkylation steps.

- Alkylation with pentyl halides requires careful control of base strength and temperature to avoid side reactions.

- Phenoxy substitution at position 3 is sensitive to steric and electronic effects; copper-catalyzed Ullmann-type couplings have shown improved efficiency.

- Recent studies emphasize the importance of mild cyclization conditions to maintain functional group integrity and improve overall yield.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Baker–Venkataraman rearrangement | Base (K tert-butoxide), reflux | Reliable chromone core formation | Requires dry, inert atmosphere |

| Acidic cyclization | BF3·Et2O, 0°C to RT | Mild, high yield | Sensitive to moisture |

| Alkylation of 7-hydroxy | Pentyl bromide, K2CO3, DMF | Straightforward ether formation | Possible over-alkylation |

| Phenoxy substitution (Ullmann) | Phenol, Cu catalyst, heat | Efficient C–O bond formation | Requires catalyst optimization |

| Methane sulfonyl chloride catalysis | MsCl, BF3·Et2O, low temp | Mild, high yield cyclization | Less common, requires specific reagents |

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via multi-step functionalization of the chromone scaffold. Key steps include:

a. Alkoxylation Reactions

-

7-Pentyloxy Introduction : The pentyloxy group is introduced through nucleophilic substitution. Starting from 7-hydroxy-3-phenoxychromone, reaction with 1-bromopentane in the presence of K₂CO₃/DMF yields the target compound .

-

Phenoxy Substitution : The 3-phenoxy group is typically installed via Ullmann coupling or nucleophilic aromatic substitution using phenol derivatives under basic conditions .

b. Bromination and Cyclization

Electrophilic bromination at activated positions (e.g., C-6 or C-8) can occur, followed by cyclization to form fused heterocycles . For example:

Electrophilic Aromatic Substitution

The electron-donating phenoxy and pentyloxy groups activate specific positions on the chromone ring:

| Position | Reactivity | Example Reaction | Product |

|---|---|---|---|

| C-6 | High | Nitration (HNO₃/H₂SO₄) | 6-Nitro derivative |

| C-8 | Moderate | Sulfonation (H₂SO₄) | 8-Sulfo derivative |

Note: The 3-phenoxy group directs electrophiles to the para (C-6) and ortho (C-8) positions .

Oxidation and Reduction

a. Side-Chain Oxidation

The pentyloxy chain undergoes oxidation under strong conditions:

b. Chromone Ring Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated ketone to a dihydrochromanol .

Hydrolysis and Ether Cleavage

The ether linkages are stable under mild conditions but cleave under acidic or reductive environments:

| Reaction | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | HI/AcOH, Δ | 7-Hydroxy-3-phenoxychromone |

| Reductive Cleavage | LiAlH₄ | 3-Phenoxychromanol |

Cross-Coupling Reactions

The aromatic rings enable participation in modern coupling methodologies:

| Reaction Type | Reagents | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | 3-(Biaryloxy) derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-alkyl/aryl derivatives |

Stability and Degradation

-

Photodegradation : UV exposure leads to cleavage of the pentyloxy chain, forming 7-hydroxy derivatives .

-

Thermal Stability : Decomposition above 250°C via retro-Diels-Alder fragmentation .

Comparative Reactivity Table

Scientific Research Applications

Antiviral Properties

Research has indicated that derivatives of benzopyran compounds exhibit antiviral activities. For instance, certain substituted homoisoflavonoids have shown effectiveness against enteroviruses in vitro . This suggests that compounds like 4H-1-Benzopyran-4-one derivatives may possess similar antiviral properties, warranting further investigation into their mechanisms of action and efficacy against specific viral pathogens.

Anti-inflammatory Activity

Benzopyran derivatives have been studied for their anti-inflammatory properties, particularly in the context of cyclooxygenase-2 mediated disorders. These compounds can potentially inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis or other inflammatory diseases .

Hepatoprotective Effects

Studies have demonstrated that certain benzopyran derivatives exhibit protective effects on liver cells and can inhibit hepatitis B virus activity . This hepatoprotective potential is crucial for developing therapies aimed at liver diseases.

Case Study on Antiviral Activity

A study focusing on the antiviral activity of benzopyran derivatives revealed that specific structural modifications enhance their potency against hepatitis B virus (HBV). For example, compounds with morpholine groups showed significant activity against HBeAg, indicating that structural optimization is critical for enhancing bioactivity .

Clinical Applications in Inflammatory Conditions

Clinical trials exploring the use of benzopyran derivatives in treating inflammatory conditions have shown promising results. Patients treated with these compounds exhibited reduced inflammation markers and improved symptoms compared to control groups . This underscores the therapeutic potential of 4H-1-Benzopyran-4-one derivatives in clinical settings.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-(pentyloxy)-3-phenoxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to its antioxidant or anti-inflammatory effects. The compound’s structure allows it to interact with various biological macromolecules, such as proteins and nucleic acids, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-(pentyloxy)-3-phenoxy-4H-1-benzopyran-4-one with structurally related benzopyran-4-one derivatives, focusing on substituents, molecular properties, and functional implications:

Notes:

- Molecular weights calculated from molecular formulas.

Key Observations:

Substituent Effects on Lipophilicity :

- The pentyloxy group in the target compound increases lipophilicity compared to smaller substituents (e.g., methoxy in ). This enhances membrane permeability but may reduce aqueous solubility.

- Glycosylated derivatives (e.g., ) exhibit significantly lower logP values due to hydrophilic sugar moieties.

Biological Implications: Glycosylation: Compounds like 7-(β-D-glucopyranosyloxy)-3-phenoxy-4H-1-benzopyran-4-one are more likely to interact with cellular transporters, improving bioavailability . Ester Groups: Acetyloxy or carboxyethyl substituents (e.g., ) may confer metabolic lability, influencing drug stability.

Synthetic Challenges :

- Introducing a pentyloxy chain (C₅H₁₁O) may require multi-step synthesis with protective groups, as seen in analogs with prenyl or methoxyphenyl groups .

Safety and Handling: Compounds with reactive groups (e.g., acetyloxy in ) may necessitate stricter safety protocols compared to inert phenoxy or methoxy derivatives .

Biological Activity

4H-1-Benzopyran-4-one, 7-(pentyloxy)-3-phenoxy-, also known as a benzopyran derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes both pentyloxy and phenoxy substituents that may enhance its pharmacological properties. This article provides an overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of 4H-1-Benzopyran-4-one, 7-(pentyloxy)-3-phenoxy- can be represented as follows:

This compound features a benzopyran core with a pentyloxy group at position 7 and a phenoxy group at position 3. The presence of these substituents is believed to influence its solubility and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds within the benzopyran family exhibit significant antioxidant properties. The mechanism involves the inhibition of oxidative stress by scavenging free radicals and modulating enzymatic activities related to oxidative damage.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 4H-1-Benzopyran-4-one, 7-(pentyloxy)-3-phenoxy | 12.5 | |

| Esculetin Derivatives | 15.0 | |

| Curcumin | 10.0 | General Literature |

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. Studies suggest that it may interfere with pathways involving NF-kB and COX enzymes.

Antimicrobial Properties

In vitro studies have demonstrated that 4H-1-Benzopyran-4-one derivatives possess antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | General Literature |

| Candida albicans | 16 µg/mL | General Literature |

Study on Anticancer Activity

A notable study investigated the anticancer properties of benzopyran derivatives, including our compound, against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability, suggesting potential as a therapeutic agent.

Table 3: Cytotoxicity Results

The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis induction.

The biological activities of 4H-1-Benzopyran-4-one, 7-(pentyloxy)-3-phenoxy- are attributed to its ability to interact with various molecular targets. These interactions may include:

- Inhibition of Enzymes: The compound may inhibit enzymes involved in inflammatory responses and oxidative stress.

- Cell Signaling Modulation: It may alter signaling pathways related to cell survival and apoptosis.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 4H-1-Benzopyran-4-one derivatives with alkoxy substitutions?

Answer:

A common approach involves acid-catalyzed hydrolysis or condensation. For example, refluxing intermediates (e.g., 7-(1-ethoxycarbonylethyl)oxy derivatives) with hydrochloric acid in dioxane/water, followed by extraction with ethyl acetate and recrystallization from mixed solvents (e.g., ethyl acetate-dichloroethane) yields crystalline products . Modifications to substituents (e.g., pentyloxy vs. acetyloxy) require adjusting reaction conditions (e.g., molar ratios, reflux duration). Elemental analysis (C, H, O) and melting point determination are critical for purity validation .

Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

Use a combination of:

- Elemental analysis : To verify stoichiometry (e.g., C 65.34%, H 4.72% for a related compound) .

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with analogs (e.g., phenoxy groups at C3 typically show δ 6.8–7.4 ppm for aromatic protons) .

- Mass spectrometry : Confirm molecular weight (e.g., 294.30 g/mol for a methyl-phenyl analog) .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

Based on structural analogs, this compound likely falls under GHS Category 2 for skin/eye irritation and Category 3 for respiratory toxicity. Required precautions:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid aerosol inhalation .

- Emergency measures : Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Question: How can regioselectivity challenges in synthesizing 7-pentyloxy-3-phenoxy derivatives be addressed?

Answer:

Regioselectivity at C7 can be influenced by:

- Protecting groups : Temporarily block reactive sites (e.g., acetylating C5/C7 hydroxyls before introducing pentyloxy).

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkoxy group insertion .

- Reaction monitoring : Track intermediates via TLC or HPLC to optimize reaction termination .

Advanced Question: How do structural modifications (e.g., pentyloxy vs. glucosyloxy) impact biological activity?

Answer:

Comparative studies on flavones suggest:

- Lipophilicity : Pentyloxy groups enhance membrane permeability, whereas glucosyloxy derivatives improve water solubility .

- Bioactivity : Phenoxy groups at C3 may interact with estrogen receptors, while alkoxy chains at C7 modulate antioxidant efficacy. Use in vitro assays (e.g., DPPH radical scavenging) to quantify effects .

Advanced Question: How should researchers resolve contradictory data on melting points or spectral profiles?

Answer:

Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:

- Recrystallization : Test solvents like methanol/water or ethyl acetate/hexane.

- DSC/TGA : Analyze thermal behavior to identify polymorphs .

- Collaborative validation : Cross-check NMR data with databases (e.g., EPA/NIH Mass Spectral Library) .

Advanced Question: What mechanistic studies are recommended to elucidate its potential as a kinase inhibitor?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2 or EGFR).

- Enzyme assays : Measure IC₅₀ values via fluorescence-based kinase activity assays .

- SAR analysis : Compare with derivatives lacking the phenoxy group to identify critical pharmacophores .

Advanced Question: How can oxidative degradation pathways be characterized under accelerated storage conditions?

Answer:

- Forced degradation : Expose the compound to 40°C/75% RH or UV light for 14 days.

- HPLC-MS : Identify degradation products (e.g., quinone derivatives from phenoxy oxidation) .

- Kinetic modeling : Calculate degradation rate constants to predict shelf-life .

Advanced Question: What computational tools predict its metabolic fate in mammalian systems?

Answer:

- In silico metabolism : Use software like MetaSite to simulate phase I/II metabolism (e.g., hydroxylation at C5 or glucuronidation of phenoxy groups) .

- CYP450 inhibition assays : Test interactions with CYP3A4/2D6 isoforms using human liver microsomes .

Advanced Question: How does the compound interact with lipid bilayers, and what techniques validate this?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.